![molecular formula C18H16BrClF3N3O B4713212 N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4713212.png)
N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, commonly known as BCTP, is a chemical compound with potential applications in scientific research. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mechanism of Action
BCTP acts as a selective antagonist of N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, which is a G protein-coupled receptor that modulates the release of various neurotransmitters in the brain, including glutamate. By blocking the activity of this compound, BCTP can modulate the release of glutamate and affect various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
BCTP has been shown to have various biochemical and physiological effects in the brain. For example, it can reduce the release of dopamine in the nucleus accumbens, which is involved in the reward system and addiction. BCTP can also modulate the activity of the prefrontal cortex, which is involved in decision-making and executive functions.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCTP is its selectivity for N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, which allows researchers to study the specific effects of this receptor in various processes. However, BCTP has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations should be taken into account when designing experiments using BCTP.
Future Directions
There are several future directions for research on BCTP. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as addiction, anxiety, depression, and schizophrenia. Another direction is to develop more selective and potent antagonists of N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, which can be used to study the specific roles of this receptor in various processes. Finally, the development of new methods for the synthesis of BCTP and related compounds can facilitate the study of this compound and its potential applications in scientific research.
Scientific Research Applications
BCTP has potential applications in scientific research, particularly in the field of neuroscience. It has been used to study the role of N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in various physiological and pathological processes, such as addiction, anxiety, depression, and neurodegenerative diseases. BCTP is also used to investigate the mechanisms of action of other drugs that interact with this compound, such as cocaine and amphetamine.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClF3N3O/c19-13-4-5-16(15(20)11-13)24-17(27)26-8-6-25(7-9-26)14-3-1-2-12(10-14)18(21,22)23/h1-5,10-11H,6-9H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHRGKMQGYOVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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